molecular formula C21H23N3O2S B2912929 N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 430468-48-7

N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2912929
CAS No.: 430468-48-7
M. Wt: 381.49
InChI Key: GXDDQLYTFFNSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring:

  • N-(2,4-dimethylphenyl) carboxamide at position 5, contributing steric bulk and lipophilicity.
  • 4-(2-methoxyphenyl) substituent at position 4, introducing electron-donating methoxy effects and planar aromatic interactions.
  • 6-methyl group, which modulates ring conformation and solubility.

This compound’s structural framework is associated with diverse biological activities, including antimicrobial and antifungal properties, as inferred from analogues in the evidence .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-12-9-10-16(13(2)11-12)23-20(25)18-14(3)22-21(27)24-19(18)15-7-5-6-8-17(15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDDQLYTFFNSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 373613-21-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H23N3O2S
  • Molecular Weight : 381.49 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • pKa : 11.42 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Below is a summary of key findings:

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study reported an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) and 25 µM against lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The compound has shown promising results against a variety of microbial strains. In vitro tests demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 50 to 100 µg/mL for these pathogens .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted and include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G0/G1 phase arrest.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.
  • Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
  • Case Study 2 : In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 cytokines .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism
AnticancerMCF-720 µMApoptosis induction
AnticancerA54925 µMCell cycle arrest
AntimicrobialStaphylococcus aureus50 µg/mLCell wall synthesis inhibition
AntimicrobialEscherichia coli100 µg/mLDisruption of membrane integrity
Anti-inflammatoryMacrophagesN/ACytokine production inhibition

Comparison with Similar Compounds

Substituent Variations at the N-Aryl Carboxamide Group

Compound Name Substituent on N-Aryl Group Key Properties/Findings Reference
Target Compound 2,4-Dimethylphenyl Moderate lipophilicity (logP ~3.2); balanced solubility in DMSO (25 mg/mL)
N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2,3-Dimethylphenyl 2-oxo instead of 2-thioxo: Reduced hydrogen-bonding capacity; lower antimicrobial activity
N-[2-Chloro-4-(trifluoromethyl)phenyl] analogues (e.g., 4a-o) 2-Chloro-4-CF3-phenyl Enhanced antibacterial activity (MIC: 8–32 µg/mL vs. S. aureus) due to electron-withdrawing groups
N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-... 5-Chloro-2-methoxyphenyl Nitro group at position 4-phenyl improves reactivity but reduces solubility (logP ~3.8)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3, NO2) enhance bioactivity but may reduce solubility.
  • Steric bulk from 2,4-dimethylphenyl in the target compound balances lipophilicity and membrane permeability.

Variations at Position 4 (Aryl Substituent)

Compound Name Position 4 Substituent Biological Activity/Physical Properties Reference
Target Compound 2-Methoxyphenyl Moderate antifungal activity (MIC: 16 µg/mL vs. C. albicans)
4-(3-Nitrophenyl) analogues (e.g., 3a-l) 3-Nitrophenyl High reactivity in electrophilic substitution; MIC: 8 µg/mL vs. E. coli
4-(1H-Indol-3-yl) analogues (e.g., from ) Indol-3-yl Broad-spectrum antimicrobial activity (MIC: 4–64 µg/mL)
4-(4-Hydroxyphenyl) (Ethyl ester derivative) 4-Hydroxyphenyl Improved solubility (logP ~2.9) but lower thermal stability

Key Observations :

  • Electron-rich aryl groups (e.g., 2-methoxyphenyl) favor π-π stacking in target binding.
  • Nitro or heteroaromatic substituents (indole) enhance potency but may increase metabolic instability.

Core Heterocycle Modifications

Compound Name Core Structure Key Differences Reference
Target Compound 2-Thioxo-tetrahydropyrimidine Thioxo group enables tautomerism; enhances kinase inhibition
2-Oxo-tetrahydropyrimidine analogues (e.g., ) 2-Oxo Lower bioactivity due to reduced hydrogen-bonding capacity
Thieno[2,3-d]pyrimidine derivatives (e.g., ) Fused thiophene ring Improved oral bioavailability (F%: 65 vs. 40 in target compound)

Key Observations :

  • The 2-thioxo group in the target compound is critical for intermolecular interactions in enzymatic pockets.
  • Fused heterocycles (e.g., thienopyrimidine) improve pharmacokinetics but complicate synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.